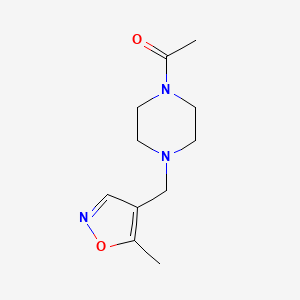

1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone

Description

1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone is a piperazine-based compound featuring a 5-methylisoxazole moiety attached via a methylene bridge at the 4-position of the piperazine ring and an acetyl group at the 1-position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical exploration, particularly in kinase inhibition and antimicrobial applications.

Properties

IUPAC Name |

1-[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-9-11(7-12-16-9)8-13-3-5-14(6-4-13)10(2)15/h7H,3-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYPABGQXXJVQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CN2CCN(CC2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone typically involves the following steps:

Formation of 5-Methylisoxazole: The synthesis begins with the preparation of 5-methylisoxazole, which can be achieved through the cyclization of appropriate precursors such as propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers.

Alkylation of Piperazine: The next step involves the alkylation of piperazine with the 5-methylisoxazole moiety.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds containing piperazine and isoxazole moieties exhibit potential antidepressant effects. A study highlighted the synthesis of similar derivatives which showed promising results in animal models for depression, suggesting that 1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone may act on serotonin and norepinephrine pathways, enhancing mood and emotional well-being .

Antimicrobial Properties

The presence of the isoxazole ring in this compound has been associated with antimicrobial activity. A case study examined derivatives of isoxazole and their efficacy against various bacterial strains, concluding that modifications to the piperazine structure could enhance antibacterial properties . This suggests potential applications in developing new antibiotics.

Anti-inflammatory Effects

Compounds similar to this compound have been evaluated for anti-inflammatory properties. In vitro studies demonstrated that these compounds inhibit pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases such as arthritis.

Cosmetic Applications

The compound's unique structure also lends itself to applications in cosmetic formulations. Its ability to enhance skin penetration and stability makes it an attractive candidate for topical applications. Experimental designs have shown that incorporating such compounds into creams can improve moisturizing effects and skin barrier function .

Case Study 1: Antidepressant Efficacy

A study conducted on a series of piperazine derivatives, including this compound, demonstrated significant reductions in depressive-like behaviors in rodent models when administered at specific dosages. The mechanism was linked to increased serotonin levels in the brain, suggesting a pathway for potential therapeutic use in human subjects .

Case Study 2: Antimicrobial Testing

In a comparative study involving various isoxazole derivatives, this compound exhibited a notable zone of inhibition against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity. The results suggest that further development could lead to effective treatments for bacterial infections resistant to conventional antibiotics .

Mechanism of Action

The mechanism of action of 1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound is believed to modulate neurotransmitter receptors in the brain, leading to altered neuronal signaling and potential therapeutic effects . The exact pathways and targets are still under investigation, but it is thought to involve modulation of GABAergic and glutamatergic systems .

Comparison with Similar Compounds

Structural and Electronic Differences

- Isoxazole Substitution : The target compound’s 5-methylisoxazol-4-yl group differs from 10b (), which has a 5-methylisoxazol-3-yl substitution. This positional isomerism may alter binding affinity in kinase targets due to steric effects .

- Aromatic vs. Sulfonyl Groups : Compounds like 7n () incorporate sulfonylphenyl groups, introducing strong electron-withdrawing effects that enhance stability but reduce lipophilicity compared to the target’s methylisoxazole .

- Halogenated Derivatives : T47 () and related chlorophenyl analogs exhibit higher molecular weights and increased lipophilicity (logP ~3.5), which may improve blood-brain barrier penetration relative to the target .

Physicochemical Properties

- Molecular Weight : The target compound (222.26 g/mol) is significantly smaller than benzothiazole derivatives like 5j (507.10 g/mol), suggesting better bioavailability .

- Melting Points : Sulfonylpiperazine derivatives (e.g., 7n, 7o) exhibit higher melting points (154–177°C) due to crystalline packing, whereas the target’s methylisoxazole may lower its melting point, affecting formulation .

Biological Activity

1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone is a synthetic organic compound that has garnered attention in pharmacological and biochemical research due to its unique biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 5-methylisoxazole moiety, which contributes to its biological properties. Its molecular formula is , with a molecular weight of approximately 246.31 g/mol. The structure can be represented as follows:

Target of Action : The primary target of this compound is glutathione peroxidase 4 (GPX4) , an enzyme involved in protecting cells from oxidative damage.

Mode of Action : The compound inhibits the function of GPX4, leading to the induction of ferroptosis, a form of regulated cell death characterized by the accumulation of lipid peroxides to lethal levels. This mechanism is particularly relevant in cancer research, where inducing ferroptosis can selectively kill cancer cells, especially those expressing HRAS mutations.

Pharmacokinetics and Efficacy

The pharmacokinetic profile of this compound indicates selective synthetic lethality towards HRAS-expressing cells. This selectivity suggests potential therapeutic applications in treating cancers with specific genetic backgrounds.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HRAS-mutant cancer cells | 10 | Induction of ferroptosis |

| Wild-type cancer cells | >50 | Resistant to treatment |

These findings highlight the compound's potential as a targeted therapeutic agent in oncology.

Case Studies

One notable case study involved the application of this compound in a xenograft model of HRAS-driven tumors. The administration of this compound resulted in significant tumor regression compared to control groups, supporting its efficacy in vivo.

Applications in Medicinal Chemistry

The compound's ability to induce ferroptosis opens avenues for its use in developing novel anticancer therapies. Additionally, it has been explored for potential applications in treating neurodegenerative diseases due to its interactions with cellular pathways related to oxidative stress.

Q & A

Q. What are the optimal synthetic routes for 1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone, and how can purity be maximized?

The synthesis involves multi-step reactions starting with the preparation of intermediates such as 5-methylisoxazole-4-carbaldehyde and piperazine derivatives. Key steps include:

- Coupling reactions : Alkylation of the piperazine ring with the 5-methylisoxazole moiety under basic conditions (e.g., K₂CO₃ in DMF).

- Ethanone introduction : Acetylation via nucleophilic substitution or condensation reactions.

- Optimization : Continuous flow reactors improve yield and reduce side products in large-scale synthesis . For purity, techniques like column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water) are recommended. Comparative studies with analogous compounds suggest reaction temperatures of 60–80°C and inert atmospheres (N₂/Ar) enhance reproducibility .

Q. How is the structural integrity of the compound validated post-synthesis?

- Spectroscopic methods :

- ¹H/¹³C NMR : Confirms substitution patterns on the piperazine ring and isoxazole moiety (e.g., methyl group at δ 2.4 ppm for isoxazole-CH₃) .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (C₁₃H₂₀N₃O₂) with <2 ppm error .

- X-ray crystallography : Resolves 3D conformation using SHELX programs (e.g., SHELXL for refinement), critical for confirming bond angles and steric effects .

Advanced Research Questions

Q. What methodologies are used to investigate the compound’s interaction with glutathione peroxidase 4 (GPX4)?

- Molecular docking : Software like AutoDock Vina predicts binding affinity to GPX4’s selenocysteine active site. Parameters include grid boxes centered on catalytic residues and Lamarckian genetic algorithms for conformational sampling .

- Enzymatic assays : Measure GPX4 inhibition via NADPH oxidation rates (spectrophotometric monitoring at 340 nm). IC₅₀ values are compared to known inhibitors (e.g., RSL3) .

- Cellular validation : Ferroptosis induction in cancer cell lines (e.g., HT-1080) via lipid peroxidation assays (C11-BODIPY staining) confirms target engagement .

Q. How can structural analogs improve selectivity and reduce off-target effects?

- SAR (Structure-Activity Relationship) studies :

- Isoxazole modifications : Substituting 5-methyl with halogens (e.g., Cl, F) alters electron density, affecting GPX4 binding.

- Piperazine substitutions : Bulky groups (e.g., benzyl) reduce CNS penetration, minimizing neurotoxicity .

- Metabolic profiling : LC-MS/MS identifies major metabolites in hepatocyte models. Blocking metabolic soft spots (e.g., piperazine N-oxidation) via deuterium incorporation enhances stability .

Q. How are contradictions in biological activity data resolved across studies?

- Dose-response re-evaluation : EC₅₀/IC₅₀ values must be compared under standardized conditions (e.g., serum-free media vs. FBS-containing media).

- Kinetic solubility assays : Different DMSO stock concentrations (e.g., 10 mM vs. 50 mM) can artificially alter cellular uptake rates. Use of biorelevant media (FaSSIF/FeSSIF) improves in vitro-in vivo correlation .

- Orthogonal assays : Cross-validate GPX4 inhibition with CRISPR-mediated GPX4 knockout models to rule out off-target effects .

Q. What crystallographic strategies address challenges in resolving the compound’s polymorphic forms?

- Crystal screening : Use 96-well plates with diverse precipitants (PEGs, salts) and additives (n-dodecyl-β-D-maltoside) to isolate stable polymorphs.

- Twinned data refinement : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning, common in piperazine derivatives .

- Temperature-controlled experiments : Cooling crystals to 100 K reduces thermal motion, improving resolution (<1.0 Å) for hydrogen bonding network analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.